Cas no 1207055-10-4 (methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate)

methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate
- WUWIRBLPDKXBKZ-UHFFFAOYSA-N
- 1207055-10-4
- methyl 3-[(4-methylthiophene-2-carbonyl)amino]adamantane-1-carboxylate
- AKOS024525652
- SR-01000925817-1
- (1r,3s,5R,7S)-methyl 3-(4-methylthiophene-2-carboxamido)adamantane-1-carboxylate
- SR-01000925817
- F5860-4155
- VU0526467-1
- CCG-342180
-
- インチ: 1S/C18H23NO3S/c1-11-3-14(23-9-11)15(20)19-18-7-12-4-13(8-18)6-17(5-12,10-18)16(21)22-2/h3,9,12-13H,4-8,10H2,1-2H3,(H,19,20)
- InChIKey: WUWIRBLPDKXBKZ-UHFFFAOYSA-N
- ほほえんだ: C12(C(OC)=O)CC3CC(CC(NC(C4SC=C(C)C=4)=O)(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 333.13986477g/mol
- どういたいしつりょう: 333.13986477g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 83.6Ų
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5860-4155-2mg |
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate |
1207055-10-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5860-4155-1mg |
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate |
1207055-10-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5860-4155-2μmol |
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate |
1207055-10-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5860-4155-3mg |
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate |
1207055-10-4 | 3mg |
$63.0 | 2023-09-09 |
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylateに関する追加情報
Introduction to Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate (CAS No: 1207055-10-4)
Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate is a sophisticated organic compound characterized by its intricate molecular structure, which combines a thiophene ring system with an adamantane core. This compound, identified by its Chemical Abstracts Service (CAS) number 1207055-10-4, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of both the thiophene and adamantane moieties imparts distinct chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular architecture of Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate consists of a central adamantane group, known for its high steric hindrance and stability, which is linked to a carboxylate moiety. This carboxylate group further connects to a thiophene ring system, which has an amide substituent at the 2-position. The incorporation of these functional groups not only enhances the compound's solubility and bioavailability but also influences its interactions with biological targets. Such structural features are particularly relevant in the design of molecules targeting neurological disorders, where both lipophilicity and metabolic stability are crucial.
Recent advancements in computational chemistry have enabled the detailed analysis of the interactions between Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate and biological receptors. Molecular docking studies have revealed that this compound can effectively bind to specific protein targets, suggesting its potential as an inhibitor or modulator of various enzymatic pathways. For instance, preliminary research indicates that the adamantane moiety may enhance binding affinity by reducing conformational flexibility, while the thiophene ring system could engage in hydrophobic interactions with aromatic residues in the target protein.
The pharmacokinetic profile of Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate has been extensively evaluated through in vitro and in vivo studies. These investigations have highlighted its favorable pharmacokinetic properties, including adequate oral bioavailability and prolonged half-life. The adamantane core contributes to its metabolic stability, while the carboxylate group facilitates renal clearance. Such attributes make this compound an attractive candidate for further development into a drug candidate for chronic conditions requiring long-term administration.
In the realm of medicinal chemistry, the synthesis of Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate represents a significant achievement due to its complex synthetic route. The synthesis involves multi-step organic transformations, including cyclization reactions, nucleophilic substitutions, and condensation processes. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also provide insights into optimizing pathways for large-scale production.
The potential applications of Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate extend beyond traditional pharmaceuticals. Researchers are exploring its utility in materials science, particularly in the development of organic semiconductors and liquid crystals. The rigid adamantane core and conjugated thiophene system make it a promising candidate for enhancing the performance of electronic devices. Additionally, its unique structural properties could be leveraged in designing novel polymers with tailored mechanical and thermal properties.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic strategies. Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate exemplifies how structural complexity can be harnessed to develop molecules with enhanced therapeutic potential. By integrating cutting-edge synthetic techniques with sophisticated computational modeling, researchers are paving the way for next-generation treatments that address complex diseases more effectively than ever before.
The future prospects for Methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate are bright, with ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications. As research progresses, this compound is poised to play a pivotal role in advancing our understanding of molecular interactions and improving patient care across various therapeutic areas.
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